4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one
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Overview
Description
The compound 4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one is a complex organic molecule featuring a unique combination of pyrazole, thiazole, and cyclohexadienone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting from hydrazine and an appropriate diketone, the pyrazole ring is formed through a condensation reaction.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole intermediates are then coupled using a suitable base and solvent system to form the desired heterocyclic framework.
Formation of the Cyclohexadienone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine and cyclohexadienone moieties, potentially yielding amine and cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. Studies have demonstrated its ability to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
Medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-aminocyclohexa-2,4-dien-1-one
- 4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-hydroxycyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one lies in its specific combination of functional groups and heterocyclic rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-4-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c13-8-5-7(1-2-11(8)17)10-6-18-12(15-10)9-3-4-14-16-9/h1-6,17H,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFXRMBXABYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C3=CC=NN3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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